molecular formula C18H11F2NO3 B14096975 7-Fluoro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Fluoro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14096975
M. Wt: 327.3 g/mol
InChI Key: QPOFOOWUBFGLNJ-UHFFFAOYSA-N
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Description

7-Fluoro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted positions or other reactive sites on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

7-Fluoro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme interactions and receptor binding.

    Industry: Used in the development of advanced materials, including polymers and composites with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The compound may modulate specific pathways by inhibiting or activating enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of multiple fluorine atoms and the specific arrangement of functional groups in 7-Fluoro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione distinguishes it from other similar compounds

Properties

Molecular Formula

C18H11F2NO3

Molecular Weight

327.3 g/mol

IUPAC Name

7-fluoro-1-(3-fluorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C18H11F2NO3/c1-21-15(9-3-2-4-10(19)7-9)14-16(22)12-8-11(20)5-6-13(12)24-17(14)18(21)23/h2-8,15H,1H3

InChI Key

QPOFOOWUBFGLNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)F)C4=CC(=CC=C4)F

Origin of Product

United States

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